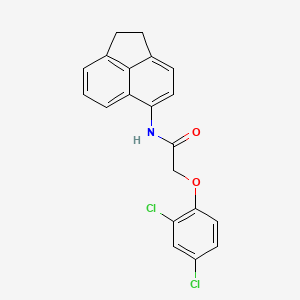![molecular formula C15H20N2OS B11681898 1-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B11681898.png)
1-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-3,3-DIMETHYLBUTAN-2-ONE is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-3,3-DIMETHYLBUTAN-2-ONE typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Sulfur Moiety: The sulfur-containing group is introduced by reacting the benzimidazole derivative with a thiol or disulfide compound in the presence of a suitable catalyst.
Formation of the Ketone Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: The synthesis is carried out in a series of batch reactors where each step is performed sequentially.
Continuous Flow Processing: The synthesis is performed in a continuous flow reactor, allowing for better control over reaction conditions and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-3,3-DIMETHYLBUTAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The sulfur moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-[(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-3,3-DIMETHYLBUTAN-2-ONE has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand the biological mechanisms of benzimidazole derivatives and their interactions with biological targets.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1-[(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-3,3-DIMETHYLBUTAN-2-ONE involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The sulfur moiety and ketone group further enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-[(5,6-DIMETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-3,3-DIMETHYLBUTAN-2-ONE: is compared with other benzimidazole derivatives such as:
Uniqueness
- Structural Uniqueness : The presence of both sulfur and ketone functionalities in the same molecule makes it unique compared to other benzimidazole derivatives.
- Biological Activity : Its unique structure may confer distinct biological activities, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C15H20N2OS |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C15H20N2OS/c1-9-6-11-12(7-10(9)2)17-14(16-11)19-8-13(18)15(3,4)5/h6-7H,8H2,1-5H3,(H,16,17) |
InChI Key |
SFIISOWJHAYNEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)SCC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11681819.png)
![(2Z)-N-acetyl-6-chloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11681821.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11681830.png)
![(2E,5E)-3-ethyl-5-[(2Z)-2-(3-ethylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)ethylidene]-2-[(4-phenoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11681833.png)

![(4E)-10-bromo-4-[(4-fluorophenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B11681849.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11681850.png)
![(5Z)-5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11681861.png)
![(3Z)-3-[[4-(4-bromophenyl)thiazol-2-yl]hydrazono]indolin-2-one](/img/structure/B11681865.png)
![Ethyl 2-{[(2Z)-7-hydroxy-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11681870.png)
![(5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11681875.png)

![1-(3,4-dichlorobenzyl)-3,3-dimethyl-4-[(3-nitrophenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11681883.png)
![2-chloro-N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11681891.png)
